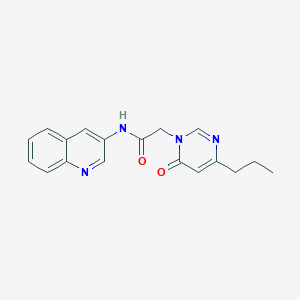

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-propylpyrimidin-1-yl)-N-quinolin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-5-14-9-18(24)22(12-20-14)11-17(23)21-15-8-13-6-3-4-7-16(13)19-10-15/h3-4,6-10,12H,2,5,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKURHACONRCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves a multi-step process. The initial step usually involves the preparation of the pyrimidinone core. This can be achieved through condensation reactions between suitable precursors such as β-diketones and urea or its derivatives under acidic or basic conditions.

Once the pyrimidinone core is synthesized, a propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide

Industrial Production Methods: : Industrial-scale production of this compound can be achieved by optimizing the aforementioned synthetic routes. Automation and continuous flow chemistry techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: : 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: : It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The compound can be reduced under catalytic hydrogenation conditions to produce reduced analogs with potential alterations in biological activity.

Common Reagents and Conditions: : Reagents such as sodium hydride, hydrogen peroxide, m-chloroperoxybenzoic acid, and various alkyl halides are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired reaction specificity.

Major Products Formed: : The major products of these reactions include N-oxides, reduced analogs, and substituted derivatives, each with potentially unique biological properties.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups provide opportunities for creating diverse chemical libraries for drug discovery and material science.

Biology: : In biological research, this compound is explored for its potential as a lead molecule in the development of therapeutic agents. Its structural features suggest potential interactions with various biological targets, such as enzymes and receptors.

Medicine: : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Detailed pharmacological evaluations are ongoing to determine its efficacy and safety profiles.

Industry: : It finds applications in the development of specialty chemicals and intermediates for pharmaceutical manufacturing. Its unique structure also makes it a candidate for studying new material properties in the context of organic electronics and photonics.

Mechanism of Action

Similar Compounds

2-(6-oxo-4-butylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Shares a similar core structure but differs in the length of the alkyl chain, which may impact its biological activity.

2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : A shorter alkyl chain version, which could result in altered physicochemical properties and biological interactions.

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Incorporates a phenyl group instead of a propyl group, leading to different steric and electronic effects.

Uniqueness: : The uniqueness of this compound lies in its combination of the propyl-substituted pyrimidinone core with the quinoline moiety. This specific arrangement provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of pyrimidine and quinoline moieties. The synthetic pathway often utilizes microwave-assisted methods to enhance yield and reduce reaction time.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the quinoline and pyrimidine structures. For instance, derivatives of quinoline have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrimidinone core in this compound is hypothesized to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 µg/mL |

| Compound B | Escherichia coli | 25 µg/mL |

| This compound | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that this compound exhibits cytotoxic effects, particularly through mechanisms involving apoptosis induction.

Case Study: Anticancer Efficacy

In a study assessing the efficacy against MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 5 µM, indicating a potent inhibitory effect on cell proliferation. Flow cytometry analysis revealed that treated cells exhibited significant cell cycle arrest at the G0/G1 phase, suggesting that the compound may interfere with cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| Panc-1 | TBD | Cell cycle arrest |

| A549 | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Disruption : The compound appears to disrupt normal cell cycle progression, leading to increased cell death in cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Key Observations

Core Heterocycle Influence: The pyrimidinone core in the target compound contrasts with the quinazoline dione in ZINC08993868 , which may confer selectivity for different enzymatic targets (e.g., acetylcholinesterase vs. kinases). Coumarin-based acetamides () demonstrate antioxidant activity, suggesting that the acetamide linker itself can facilitate redox interactions .

Electron-withdrawing groups (e.g., nitro in compound 4d ) may enhance binding affinity but could limit metabolic stability.

Biological Activity Trends: Compounds with quinoline or naphthyridine moieties (e.g., goxalapladib ) often target nucleic acid-interacting proteins or inflammatory pathways, implying possible applications in oncology or immunology. Thioether linkers (compound 4d ) versus oxygen-based linkers (target compound) may alter pharmacokinetics due to differences in hydrogen bonding and oxidation susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.